2-Methyl-3-(2,2,2-trifluoroethoxy)aniline
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Description
“2-Methyl-3-(2,2,2-trifluoroethoxy)aniline” is a chemical compound with the molecular formula C9H10F3NO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C9H10F3NO/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12;/h2-4H,5,13H2,1H3
.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, reactions of similar compounds have been described .
Scientific Research Applications
Organic Synthesis Applications
Trifluoromethylated Heterocycles Synthesis : Bis(1-trifluoromethyl-2,2,2-trifluoroethoxy)triphenylphosphorane reacted with anilines, including compounds related to 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline, to form N-hexafluoroisopropylated products and benzo-1,4-dihetero-six membered rings with CF3 group at N-α-position (Kubota, Yamamoto, & Tatsuo, 1983).
Aniline Derivatives Synthesis : Studies on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, a related compound, highlighted its potential in forming new chemical entities (Wen Zi-qiang, 2007).
Physical Chemistry Insights
Ultraviolet Spectra Studies : Investigations into the UV spectra of aniline and its derivatives, including those similar to this compound, have provided insights into their electronic properties and interactions with solvents (Cumper & Singleton, 1968).
Electric Dipole Moments : The electric dipole moments of aniline and derivatives were calculated, providing valuable data on molecular polarities and interactions (Cumper & Singleton, 1967).
Material Science Applications
- Liquid Crystals Synthesis : Synthesis of 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups, similar to this compound, has been explored for developing new liquid crystalline materials (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Properties
IUPAC Name |
2-methyl-3-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-7(13)3-2-4-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXMBHWMSQIASW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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